molecular formula C19H16BrNO B5102006 5-bromo-N-(4-ethylphenyl)-1-naphthamide

5-bromo-N-(4-ethylphenyl)-1-naphthamide

Cat. No. B5102006
M. Wt: 354.2 g/mol
InChI Key: GRYBECJCKYJPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-ethylphenyl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as BENA and is widely used in research laboratories for its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-ethylphenyl)-1-naphthamide is not fully understood. However, it is believed that this chemical compound interacts with specific proteins, leading to changes in their activity and function. This interaction can be exploited for various research purposes.
Biochemical and Physiological Effects:
5-bromo-N-(4-ethylphenyl)-1-naphthamide has been shown to have various biochemical and physiological effects. This chemical compound has been found to inhibit the activity of certain protein kinases, which are involved in various cellular processes. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(4-ethylphenyl)-1-naphthamide in lab experiments is its ability to selectively target specific proteins. This makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets. However, one limitation of using this chemical compound is its potential toxicity, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for the use of 5-bromo-N-(4-ethylphenyl)-1-naphthamide in scientific research. One potential application is in the development of new cancer therapies, as this chemical compound has been shown to induce apoptosis in cancer cells. Additionally, it can be used in the development of new protein kinase inhibitors for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-bromo-N-(4-ethylphenyl)-1-naphthamide is a chemical compound with various scientific research applications. Its unique properties make it a valuable tool for studying protein-protein interactions and identifying potential drug targets. While there are some limitations to its use, the potential applications of this chemical compound make it an important area of research for the future.

Synthesis Methods

The synthesis of 5-bromo-N-(4-ethylphenyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 4-ethylphenylamine in the presence of a suitable reagent. This reaction results in the formation of 5-bromo-N-(4-ethylphenyl)-1-naphthamide with a high yield.

Scientific Research Applications

5-bromo-N-(4-ethylphenyl)-1-naphthamide has various scientific research applications. It is widely used as a tool for studying protein-protein interactions, particularly in the area of drug discovery and development. This chemical compound is also used in the synthesis of other chemical compounds, such as inhibitors of protein kinases.

properties

IUPAC Name

5-bromo-N-(4-ethylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO/c1-2-13-9-11-14(12-10-13)21-19(22)17-7-3-6-16-15(17)5-4-8-18(16)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYBECJCKYJPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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